

Spectroscopic Profile of 2,7-Dimethylquinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dimethylquinoline-4-carboxylic acid

Cat. No.: B1317886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,7-Dimethylquinoline-4-carboxylic acid** (CAS 892674-22-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, and expected characteristic Infrared (IR) and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with closely related analogs. Detailed experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows. The logical relationships in spectroscopic analysis for structural elucidation are visually represented.

Introduction

2,7-Dimethylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and comprehensive spectroscopic data is paramount for the unequivocal identification, purity assessment, and structural elucidation of such compounds during the research and development process. This guide serves as a foundational resource for scientists working with **2,7-Dimethylquinoline-4-carboxylic acid**, providing anticipated spectroscopic data and standardized methodologies for its characterization.

Chemical Structure and Properties

- IUPAC Name: **2,7-Dimethylquinoline-4-carboxylic acid**
- CAS Number: 892674-22-5[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₂H₁₁NO₂[\[1\]](#)[\[3\]](#)
- Molecular Weight: 201.22 g/mol [\[1\]](#)[\[3\]](#)
- Chemical Structure:

Spectroscopic Data

While specific experimental data for **2,7-Dimethylquinoline-4-carboxylic acid** is not readily available in the public domain, the following tables summarize the predicted and expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0 - 14.0	singlet	1H	-COOH
~8.0 - 8.2	doublet	1H	H5
~7.8 - 8.0	singlet	1H	H3
~7.6 - 7.8	singlet	1H	H8
~7.4 - 7.6	doublet	1H	H6
~2.8	singlet	3H	2-CH ₃
~2.5	singlet	3H	7-CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~168 - 172	-COOH
~158 - 162	C2
~148 - 152	C8a
~145 - 149	C4
~138 - 142	C7
~130 - 134	C5
~128 - 132	C8
~125 - 129	C6
~120 - 124	C4a
~118 - 122	C3
~25	2-CH ₃
~22	7-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring system.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
~1700-1725	Strong	C=O stretch (carboxylic acid)
~1600, ~1500, ~1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
~2900-3000	Weak-Medium	C-H stretch (methyl and aromatic)
~1300	Medium	C-O stretch
~900	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentations of the quinoline core.

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
201	[M] ⁺ (Molecular ion)
184	[M - OH] ⁺
156	[M - COOH] ⁺
128	[M - COOH - HCN] ⁺

Experimental Protocols

The following are general protocols for the spectroscopic analysis of solid organic compounds like **2,7-Dimethylquinoline-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument.
 - Acquire a one-pulse ¹H spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

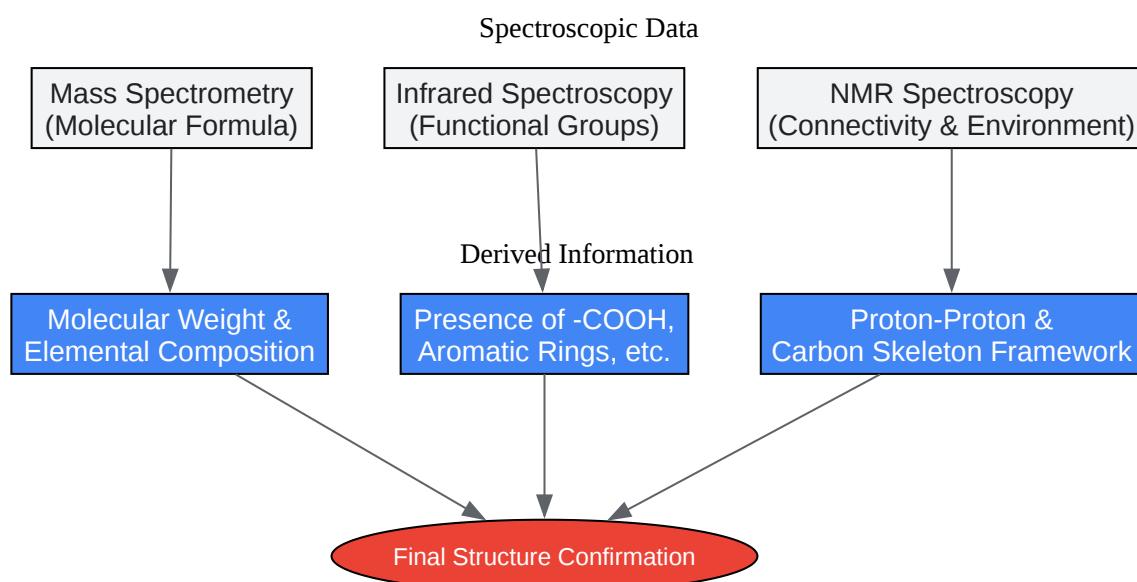
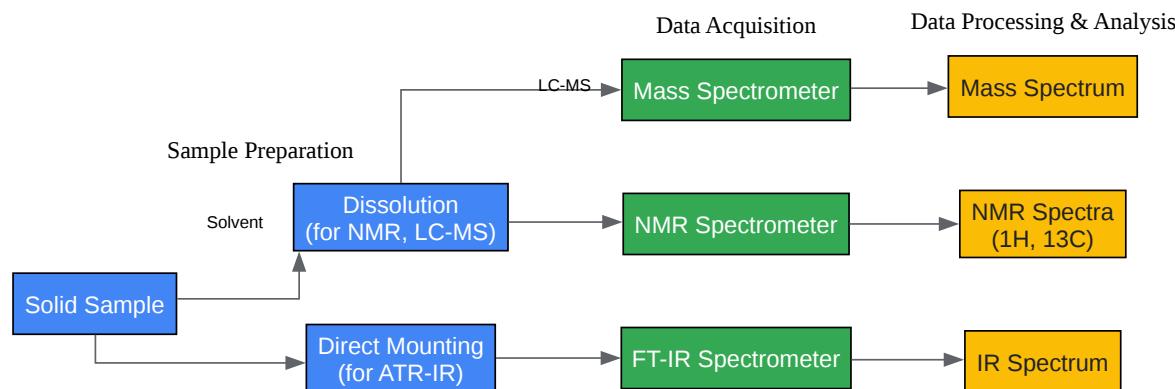
Infrared (IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.^[4]

- Data Acquisition:
 - Obtain a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)



Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

- Sample Preparation:
 - For EI (with a direct insertion probe): Place a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer using a direct insertion probe.
 - For ESI (with LC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 μ g/mL). Filter the solution to remove any particulates.^[5]
- Instrumentation: Use a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap) with the chosen ionization source.^[6]
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. 2,7-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. scbt.com [scbt.com]
- 4. webassign.net [webassign.net]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,7-Dimethylquinoline-4-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1317886#spectroscopic-data-for-2-7-dimethylquinoline-4-carboxylic-acid-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com